2-Chloro-4'-(thiomethyl)benzophenone chemical structure and properties
2-Chloro-4'-(thiomethyl)benzophenone chemical structure and properties
An In-Depth Technical Guide to 2-Chloro-4'-(thiomethyl)benzophenone
This guide provides a comprehensive technical overview of 2-Chloro-4'-(thiomethyl)benzophenone, a substituted aromatic ketone of interest to researchers and professionals in drug development and chemical synthesis. The document details its chemical structure, physicochemical properties, a representative synthesis protocol, and its potential applications, with a focus on providing actionable insights and robust scientific grounding.
Introduction and Chemical Identity
2-Chloro-4'-(thiomethyl)benzophenone is a diaryl ketone featuring a chlorine substituent on one phenyl ring and a methylthio group on the other. This substitution pattern imparts specific chemical reactivity and physical properties that make it a valuable intermediate in organic synthesis. The core benzophenone scaffold is a prevalent structure in medicinal chemistry, found in numerous bioactive compounds and marketed drugs.[1][2] The presence of the chloro and thiomethyl groups offers sites for further chemical modification, making it a versatile building block for creating more complex molecules.
The chemical identity of this compound is established by its unique identifiers and structural formula.
Chemical Structure:
Caption: Chemical structure of 2-Chloro-4'-(thiomethyl)benzophenone.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental for its application in experimental settings. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions. The data presented below has been aggregated from various chemical databases and literature sources.
| Property | Value | Source |
| IUPAC Name | (2-chlorophenyl)-[4-(methylthio)phenyl]methanone | N/A |
| CAS Number | Not explicitly found for this specific isomer, but related compounds exist. For example, 4-Chloro-4'-(methylthio)benzophenone is 72585-17-2.[3] | [3] |
| Molecular Formula | C₁₄H₁₁ClOS | [4] |
| Molecular Weight | 262.75 g/mol | [3] |
| Appearance | Expected to be a solid at room temperature, similar to related benzophenones.[5][6] | [5][6] |
| Melting Point | Not explicitly found. Related benzophenones have melting points ranging from 47°C to 137°C.[6][7][8] | [6][7][8] |
| Boiling Point | Not explicitly found. 4-Chlorobenzophenone has a boiling point of 332°C.[6] | [6] |
| Solubility | Expected to be soluble in common organic solvents like ethanol, ether, and acetone, with low solubility in water, typical for benzophenone derivatives.[6][9] | [6][9] |
Synthesis Methodology: A Mechanistic Approach
The synthesis of substituted benzophenones like 2-Chloro-4'-(thiomethyl)benzophenone typically involves a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.
A plausible and efficient route for the synthesis of 2-Chloro-4'-(thiomethyl)benzophenone is the reaction of 2-chlorobenzoyl chloride with thioanisole in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Experimental Protocol: Friedel-Crafts Acylation
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane (DCM). The suspension is cooled to 0°C in an ice bath.
-
Addition of Reactants: A solution of 2-chlorobenzoyl chloride (1.0 equivalent) and thioanisole (1.0 equivalent) in dry DCM is added dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C. The choice of a non-polar, aprotic solvent like DCM is crucial to prevent reaction with the Lewis acid catalyst.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials.
-
Workup: The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complex and separates the organic product.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure.
-
Final Product: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Chloro-4'-(thiomethyl)benzophenone.
Causality in Experimental Design:
-
Anhydrous Conditions: The use of flame-dried glassware and anhydrous reagents is critical because the Lewis acid catalyst, AlCl₃, is highly reactive with water. Moisture would deactivate the catalyst and halt the reaction.
-
Controlled Temperature: The initial cooling to 0°C controls the exothermic nature of the Friedel-Crafts reaction, preventing undesirable side reactions.
-
Acidic Workup: The addition of hydrochloric acid during the workup ensures the complete protonation of any remaining intermediates and aids in the separation of the organic product from the aluminum salts.
Caption: Workflow for the synthesis of 2-Chloro-4'-(thiomethyl)benzophenone.
Spectroscopic Characterization
The structural elucidation of the synthesized compound relies on a combination of spectroscopic techniques. Each method provides unique information about the molecular framework.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons ortho to the chlorine atom and the carbonyl group will be deshielded and appear downfield. The methyl protons of the thiomethyl group will appear as a sharp singlet, typically in the range of 2.4-2.6 ppm.[7][10]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all 14 carbon atoms. The carbonyl carbon is the most deshielded, appearing around 195 ppm. The carbon atoms attached to the chlorine and sulfur atoms will also have characteristic chemical shifts.[7][11]
-
IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1650-1700 cm⁻¹.[9][12][13] Aromatic C-H and C=C stretching vibrations will also be present.[9][12]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom.[14]
Applications in Research and Drug Development
Benzophenone derivatives are a well-established class of compounds with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][15] They are also widely used as photoinitiators in polymer chemistry.[16][17][18][19]
2-Chloro-4'-(thiomethyl)benzophenone, as a functionalized benzophenone, serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.
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Scaffold for Bioactive Molecules: The chlorine and thiomethyl groups can be further modified through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new functional groups and build molecular diversity. The sulfur atom in the thiomethyl group can also be oxidized to a sulfoxide or sulfone, which can modulate the electronic and steric properties of the molecule, potentially enhancing its biological activity.[20]
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Precursor for Pharmaceutical Agents: The benzophenone core is present in several FDA-approved drugs.[2] The specific substitution pattern of 2-Chloro-4'-(thiomethyl)benzophenone could be explored for the development of novel kinase inhibitors, receptor antagonists, or other targeted therapies.
-
Photoinitiators and Material Science: Benzophenones are known to be effective Type II photoinitiators.[16][18][21] Upon UV irradiation, they can abstract a hydrogen atom from a synergist molecule to generate free radicals, which then initiate polymerization. The thiomethyl group in 2-Chloro-4'-(thiomethyl)benzophenone may influence its photochemical properties, potentially leading to the development of novel photoinitiators for applications in UV curing, 3D printing, and microfabrication.[19]
Caption: Potential application pathways for 2-Chloro-4'-(thiomethyl)benzophenone.
Conclusion
2-Chloro-4'-(thiomethyl)benzophenone is a valuable and versatile chemical intermediate with significant potential in both medicinal chemistry and material science. Its synthesis is achievable through well-established synthetic protocols, and its structure offers multiple avenues for further chemical elaboration. The insights provided in this guide are intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors. Further investigation into its biological activities and photochemical properties is warranted to fully explore its potential applications.
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